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Summary of Early Phase I Clinical Trials

Get Quote

Trial Focus &
Formulation

Key Dosage
Findings

Most Common Treatment-
Related Adverse Events (Any
Grade)

Preliminary Efficacy
(Evaluable Patients)

Monotherapy in
Solid Tumors
(Tablet) [1] [2] [3]

Monotherapy in
Solid Tumors
(Capsule) [4]

Combination with
Paclitaxel &
Carboplatin [5]

Monotherapy in
CLL/Lymphoma
(Capsule) [6]

RP2D: 400 mg
QD (based on
PK). MTD not
reached [1].

MTD: 600 mg
QD [4]

MTD of
Pilaralisib
(tablet): 200 mg
QD with chemo

[5]

Dose: 600 mg
QD (from solid
tumor MTD) [6]

Diarrhea (40.9%), Fatigue
(40.9%), Decreased appetite
(22.7%), Hyperglycemia (22.7%)
[1]

Information on specific frequency
not detailed in results; on-target
effects like hyperglycemia and
rash were noted [4].

Neutropenia (67.2%),
Thrombocytopenia (67.2%) [5]
(Note: AEs are from combination
regimen)

Diarrhea (92.0%), Pyrexia
(52.0%), Fatigue (44.0%) [6]

PR: 11.1% (2/18 pts);
SD: 33.3% (6/18 pts)

[1]

1 PR observed in a
patient with non-
small cell lung cancer
(NSCLC) [4]

PR: 13.5% (7/52 pts);
SD: 48.1% (25/52

pts) [5]

CLL: PR in 50.0%
(5/10 pts);
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. Most Common Treatment- L. .
Trial Focus & Key Dosage Preliminary Efficacy

. o Related Adverse Events (Any .
Formulation Findings Grade) (Evaluable Patients)

Lymphoma: PR in
20.0% (3/15 pts) [6]

Abbreviations: CLL: Chronic Lymphocytic Leukemia; MTD: Maximum Tolerated Dose; PR: Partial
Response; RP2D: Recommended Phase II Dose; QD: Once Daily; SD: Stable Disease; pts: patients.

Detailed Experimental Protocols

The following details outline the core methodologies used in these early-phase trials.

Trial Design and Patient Enroliment

¢ Study Type: Phase |, multicenter, open-label, single-arm or dose-escalation studies [1] [5].

¢ Dosing Schedule: In monotherapy studies, Pilaralisib was administered orally once daily in
continuous 28-day cycles [1]. In the combination study, it was given daily alongside paclitaxel and
carboplatin administered on day 1 of 21-day cycles [5].

¢ Patient Population: Adults with histologically confirmed metastatic or unresectable solid tumors
refractory to standard therapy or for which no effective therapy existed [1] [5]. Patients typically had
an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].

¢ Key Exclusion Criterion: Prior treatment with a PI3K inhibitor [1] [5].

Primary Endpoints and Assessment Methods

¢ Primary Endpoints:

o Maximum Tolerated Dose (MTD): Determined using a standard "3 + 3" design during dose
escalation. DLTs were assessed during the first cycle (28 days in monotherapy, 21 days in
combination) [5].

o Safety and Tolerability: Adverse events were continuously monitored and graded according to
the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE),
version 3.0 [1] [5].

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://scispace.com/papers/data-from-phase-i-trial-of-the-pan-pi3k-inhibitor-29i00ux8
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://www.smolecule.com/products/s547960?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388374/
https://www.smolecule.com/products/s547960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Efficacy Assessment: Tumor response was evaluated per RECIST 1.0 (Response Evaluation
Criteria in Solid Tumors) for solid tumors [1]. Scans were conducted at predefined intervals.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

¢ PK Sampling: Blood samples were collected at multiple time points after drug administration to
determine parameters like maximum plasma concentration (C~max~) and area under the plasma
concentration-time curve (AUC) [1].
¢ Key PK Finding: The tablet formulation at 400 mg provided higher systemic exposure (AUC~0-24~)
than the 600 mg capsule, leading to the RP2D of 400 mg for the tablet [1].
e PD Analyses:
o Biomarker Studies: In some trials, tumor tissue biopsies were analyzed pre- and post-
treatment for markers of pathway inhibition (e.g., phosphorylated AKT and S6) [5].
o Cytokine Analysis: In the lymphoma/CLL trial, plasma levels of cytokines and chemokines
involved in B-cell trafficking were measured to assess biological activity [6].

PIBK/AKT Signaling Pathway and Pilaralisib's Role

The diagram below illustrates the signaling pathway targeted by Pilaralisib.
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Current Development Status

Despite the acceptable safety and hints of efficacy in early trials, the clinical development of Pilaralisib for

all cancer indications, including solid tumors and lymphoma, has been discontinued [7]. Later-phase studies
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found that the drug did not enhance the efficacy of standard chemotherapy and showed only modest activity

as a single agent [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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